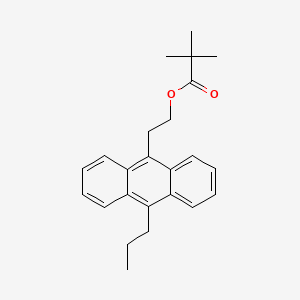
(2R,3S)-3-methyl-2-phenylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-methyl-2-phenylpyrrolidine is a chiral compound with a pyrrolidine ring structure. This compound is notable for its stereochemistry, which includes two chiral centers, making it an interesting subject for stereochemical studies. The presence of a phenyl group and a methyl group attached to the pyrrolidine ring adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-methyl-2-phenylpyrrolidine typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyrrole or pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to ensure consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-methyl-2-phenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated pyrrolidine derivatives.
Applications De Recherche Scientifique
(2R,3S)-3-methyl-2-phenylpyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules, including enzymes and receptors, due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-methyl-2-phenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral centers play a crucial role in determining the compound’s binding affinity and specificity. The phenyl group may participate in π-π interactions, while the pyrrolidine ring can engage in hydrogen bonding or hydrophobic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-methyl-2-phenylpyrrolidine: The enantiomer of the compound, with opposite stereochemistry at both chiral centers.
(2R,3R)-3-methyl-2-phenylpyrrolidine: A diastereomer with the same configuration at one chiral center but different at the other.
(2S,3S)-3-methyl-2-phenylpyrrolidine: Another diastereomer with opposite configurations at both chiral centers.
Uniqueness
(2R,3S)-3-methyl-2-phenylpyrrolidine is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its enantiomers and diastereomers. The presence of both a phenyl and a methyl group on the pyrrolidine ring further distinguishes it from other similar compounds, potentially leading to unique interactions with molecular targets.
Propriétés
Numéro CAS |
155220-62-5 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
(2R,3S)-3-methyl-2-phenylpyrrolidine |
InChI |
InChI=1S/C11H15N/c1-9-7-8-12-11(9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m0/s1 |
Clé InChI |
CWOJBVGDNJVMNZ-GXSJLCMTSA-N |
SMILES isomérique |
C[C@H]1CCN[C@H]1C2=CC=CC=C2 |
SMILES canonique |
CC1CCNC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
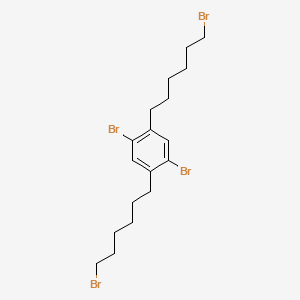
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
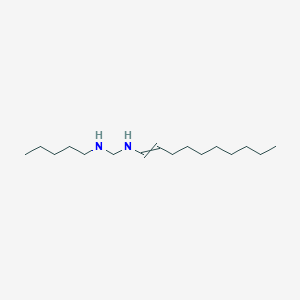
![3a,7,7,9b-Tetramethyldodecahydronaphtho[2,1-b]furan](/img/structure/B14280295.png)
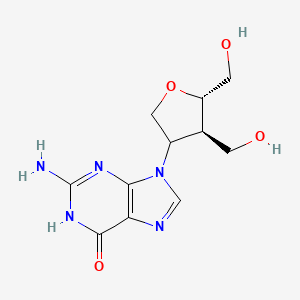
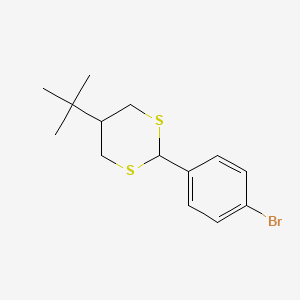
![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)

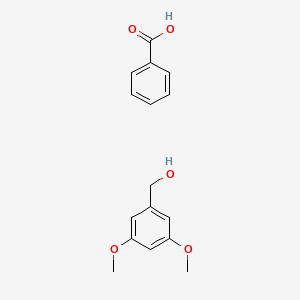
![1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole](/img/structure/B14280332.png)
